![molecular formula C17H18ClN3O2 B6451343 3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2549018-99-5](/img/structure/B6451343.png)

3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

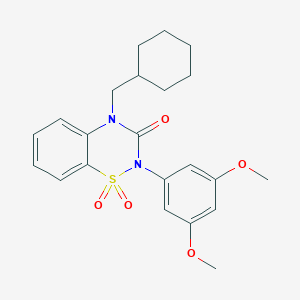

The compound “3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine” is a complex organic molecule that contains several functional groups, including a pyridine ring, a piperidine ring, a carbonyl group, and a methoxy group . These functional groups could potentially give the compound a range of chemical properties and reactivities.

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a pyridine ring and a piperidine ring, which are common structures in many bioactive molecules . The presence of these rings could potentially influence the compound’s physical and chemical properties, as well as its biological activity.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine and piperidine rings, the carbonyl group, and the methoxy group could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the pyridine and piperidine rings could potentially influence the compound’s solubility, stability, and reactivity .科学的研究の応用

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron reagents with organic halides or pseudohalides. The compound can serve as an organoboron reagent in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it a valuable tool for synthesizing complex molecules .

Heterocycle Synthesis

The pyridine moiety in this compound contributes to its potential as a building block for heterocyclic compounds. Researchers have explored its use in constructing diverse heterocycles, including indolizidines and tetrahydropyridines. For instance, protodeboronation reactions using boronic esters derived from this compound have led to the synthesis of indolizidines with good diastereoselectivity .

Piperidine Derivatives

The piperidine ring in the structure suggests potential applications in medicinal chemistry. By modifying the substituents on the piperidine nitrogen, researchers can create derivatives with specific biological activities. For example, esters of 3-oxocarboxylic acid (analogous to the carbonyl group in our compound) have been used to synthesize piperidinols containing multiple stereocenters. These compounds can undergo further transformations, such as dehydration to form tetrahydropyridines .

特性

IUPAC Name |

[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O2/c18-15-11-20-7-3-16(15)23-12-13-4-8-21(9-5-13)17(22)14-2-1-6-19-10-14/h1-3,6-7,10-11,13H,4-5,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDRMSHGQJLUGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-4-ethoxybenzamide](/img/structure/B6451263.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-3-(2-fluorophenyl)propanamide](/img/structure/B6451277.png)

![3-chloro-4-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6451284.png)

![2-[1-(3-fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B6451292.png)

![2-methyl-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl}-2,3-dihydropyridazin-3-one](/img/structure/B6451296.png)

![N-[(2-chloroacenaphthylen-1-yl)methylidene]hydroxylamine](/img/structure/B6451306.png)

![3-chloro-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6451314.png)

![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B6451330.png)

![2-{1-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrol-5-yl}-5-(trifluoromethyl)pyridine](/img/structure/B6451335.png)

![3-chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6451342.png)

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-3-fluoropyridine](/img/structure/B6451356.png)

![3-(3-chloro-4-fluorophenyl)-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]propanamide](/img/structure/B6451369.png)

![N-methyl-N-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451372.png)